1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC15305826
InChI: InChI=1S/C20H29FN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2
SMILES:
Molecular Formula: C20H29FN2O
Molecular Weight: 332.5 g/mol

1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane

CAS No.:

Cat. No.: VC15305826

Molecular Formula: C20H29FN2O

Molecular Weight: 332.5 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane -

Specification

Molecular Formula C20H29FN2O
Molecular Weight 332.5 g/mol
IUPAC Name [2-[2-(azepan-1-yl)ethyl]piperidin-1-yl]-(4-fluorophenyl)methanone
Standard InChI InChI=1S/C20H29FN2O/c21-18-10-8-17(9-11-18)20(24)23-15-6-3-7-19(23)12-16-22-13-4-1-2-5-14-22/h8-11,19H,1-7,12-16H2
Standard InChI Key UYULQYXBYQPHDE-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane belongs to the class of bicyclic amines with a fused piperidine-azepane framework. The substitution of a fluorine atom at the para position of the benzoyl group enhances its electronic and steric profile compared to non-fluorinated analogs .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane
Molecular FormulaC20_{20}H29_{29}FN2_2O
Molecular Weight332.5 g/mol
Canonical SMILESC1CCCN(CC1)CCC2CCCCN2C(=O)C3=CC=C(C=C3)F
Topological Polar Surface32.3 Ų
Hydrogen Bond Acceptors3

The fluorine atom in the benzoyl group contributes to increased metabolic stability and binding affinity to hydrophobic pockets in biological targets .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 1-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}azepane likely involves multi-step reactions:

  • Piperidine Functionalization: Introduction of the ethyl-azepane chain via alkylation or reductive amination of piperidin-2-yl intermediates .

  • Acylation: Reaction of the piperidine nitrogen with 4-fluorobenzoyl chloride under Schotten-Baumann conditions or using coupling agents like HATU .

  • Purification: Chromatographic techniques (e.g., HPLC) to isolate the final product.

Table 2: Key Synthetic Intermediates

IntermediateRole in Synthesis
Piperidin-2-yl-ethyl-azepaneCore bicyclic scaffold
4-Fluorobenzoyl chlorideAcylating agent

Biological Activities and Mechanisms

Central Nervous System (CNS) Modulation

Structurally related compounds exhibit affinity for serotonin (5-HT) and dopamine (D2) receptors, suggesting potential antidepressant or anxiolytic effects . The fluorobenzoyl moiety may enhance blood-brain barrier permeability due to increased lipophilicity .

TargetPotential Effect
5-HT1A_{1A} ReceptorMood regulation
EGFR KinaseInhibition of tumor proliferation

Pharmacokinetic and Toxicological Profile

Absorption and Distribution

  • Lipophilicity: LogP ≈ 3.2 (predicted), favoring cellular uptake .

  • Plasma Protein Binding: Estimated >85% due to aromatic and hydrophobic groups .

Metabolism and Excretion

  • Primary Metabolites: N-dealkylation and hydroxylation of the azepane ring.

  • CYP450 Involvement: Likely substrates of CYP3A4 and CYP2D6 .

Toxicity Considerations

Applications and Future Directions

Therapeutic Applications

  • Neurological Disorders: Potential use in depression or anxiety due to serotonergic activity.

  • Oncology: Combination therapies with chemotherapeutic agents .

Research Priorities

  • Target Validation: CRISPR screens to identify primary biological targets.

  • In Vivo Efficacy: Rodent models of depression or xenograft tumors.

  • Safety Profiling: Chronic toxicity studies in preclinical models.

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